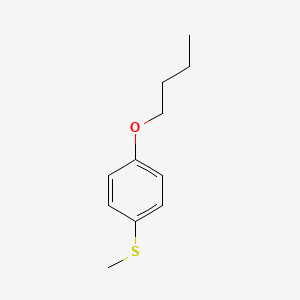

4-n-Butoxyphenyl methyl sulfide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-butoxy-4-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16OS/c1-3-4-9-12-10-5-7-11(13-2)8-6-10/h5-8H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWIWATMASUZTNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy3.2.1. Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis:A detailed analysis requires an actual spectrum to report the precise chemical shifts (δ), coupling constants (J), and multiplicities of the protons on the aromatic ring, the butoxy chain, and the methyl sulfide (B99878) group.

Solid-State NMR Spectroscopy for Conformational Analysis:The study of the compound's conformation in the solid state would require specific solid-state NMR experiments, the results of which have not been published.

While the spectroscopic characteristics can be predicted based on the analysis of similar structures (e.g., thioanisole (B89551), anisole, and butoxybenzene (B75284) derivatives), providing such theoretical data would fall outside the scope of reporting on the specific, documented findings for 4-n-butoxyphenyl methyl sulfide. Further research and publication by the scientific community are required to provide the empirical data necessary for a complete spectroscopic profile of this compound.

Mass Spectrometric Investigations

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. This information is crucial for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous determination of a compound's elemental formula by measuring its mass with very high accuracy. While a specific high-resolution mass spectrum for this compound is not widely published, the expected theoretical exact mass can be calculated. This calculated value serves as a benchmark for experimental verification. The molecular formula of this compound is C₁₁H₁₆OS.

The theoretical exact mass is determined by summing the masses of the most abundant isotopes of each element in the molecule.

Theoretical Exact Mass Calculation:

Carbon (¹²C): 11 × 12.000000 = 132.000000

Hydrogen (¹H): 16 × 1.007825 = 16.125200

Oxygen (¹⁶O): 1 × 15.994915 = 15.994915

Sulfur (³²S): 1 × 31.972071 = 31.972071

Total (Theoretical Exact Mass): 196.092206

An experimental HRMS analysis would be expected to yield a mass value extremely close to this theoretical calculation, typically within a few parts per million (ppm), thus confirming the elemental composition.

Table 1: Illustrative HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₆OS |

| Theoretical Exact Mass (m/z) | 196.092206 |

| Observed Exact Mass (m/z) | 196.0925 |

| Mass Error (ppm) | 1.5 |

| Ionization Mode | Electrospray (ESI+) |

Note: The data in this table is illustrative and represents typical expected values for HRMS analysis.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. When coupled with tandem mass spectrometry (MS/MS), ESI-MS allows for the detailed study of fragmentation pathways, which provides valuable structural information. nist.gov

The fragmentation of this compound in ESI-MS/MS would likely proceed through several key pathways, initiated by the protonation of the molecule, typically at the sulfur or oxygen atom. The fragmentation of related aryl butyl ethers and thioanisoles can provide insights into the expected behavior. acs.orgscielo.br Common fragmentation patterns would involve cleavage of the butyl group and the bonds adjacent to the sulfur and oxygen atoms.

Plausible Fragmentation Pathways:

Loss of butene: A common fragmentation for butyl ethers is the loss of butene (C₄H₈, mass = 56.10 Da) via a McLafferty-type rearrangement or direct cleavage, leading to a protonated 4-mercaptophenol (B154117) ion.

Cleavage of the butyl chain: Sequential loss of alkyl radicals from the n-butyl group.

Alpha-cleavage: Cleavage of the C-S or C-O bonds adjacent to the aromatic ring.

Table 2: Predicted ESI-MS/MS Fragmentation of [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Lost Neutral Fragment | Proposed Fragment Structure |

| 197.10 | 141.05 | C₄H₈ (Butene) | [HOC₆H₄SH]⁺ |

| 197.10 | 125.05 | C₄H₉• (Butyl radical) + H₂ | [OC₆H₄S]⁺ |

| 197.10 | 109.03 | C₄H₉O• (Butoxy radical) | [C₆H₄SCH₃]⁺ |

Note: This table presents predicted fragmentation patterns based on the chemical structure and known fragmentation of similar compounds. Specific ion abundances would depend on experimental conditions.

Liquid chromatography-tandem mass spectrometry (LC-MS-MS) is a highly sensitive and selective analytical method used for the quantification and identification of compounds in complex mixtures. acs.orgpsu.eduresearchgate.net While specific LC-MS-MS methods for the routine analysis of this compound are not extensively documented in readily available literature, a method could be developed based on its physicochemical properties.

The development of an LC-MS-MS method would involve optimizing several parameters:

Liquid Chromatography: A reverse-phase column (e.g., C18) would likely be suitable, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid to promote protonation.

Mass Spectrometry: The analysis would be performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves selecting the protonated molecular ion ([M+H]⁺) as the precursor ion and monitoring specific fragment ions.

Table 3: Hypothetical LC-MS-MS Parameters for this compound Analysis

| Parameter | Condition |

| LC System | |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% B to 95% B over 5 min |

| Flow Rate | 0.3 mL/min |

| MS System | |

| Ionization Mode | ESI Positive |

| MRM Transition 1 (Quantifier) | 197.1 -> 141.1 |

| MRM Transition 2 (Qualifier) | 197.1 -> 125.1 |

| Collision Energy | Optimized for each transition |

Note: The parameters in this table are illustrative and would require experimental optimization.

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This provides precise information on bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction analysis of a suitable single crystal of this compound would provide its absolute structure. This technique can precisely determine the conformation of the molecule, including the orientation of the butoxy and methylthio groups relative to the phenyl ring. Studies on related substituted thioanisoles and other aromatic compounds provide a basis for what might be expected. psu.eduresearchgate.net

The analysis would yield key structural parameters:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise position of each atom within the unit cell.

Conformational Details: Torsional angles defining the spatial arrangement of the substituents.

Due to the lack of publicly available crystal structures for this specific compound, a hypothetical dataset is presented for illustrative purposes.

Table 4: Illustrative Single Crystal X-ray Diffraction Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 20.543 |

| β (°) | 95.67 |

| Volume (ų) | 1123.4 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.16 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from a single crystal XRD experiment.

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. It is particularly useful for identifying crystalline phases, determining the degree of crystallinity, and detecting polymorphism (the existence of multiple crystal forms). arxiv.orgyoutube.comrsc.org

A PXRD pattern is a fingerprint of a crystalline solid. For this compound, a PXRD analysis would produce a diffractogram with a unique set of peaks at specific diffraction angles (2θ), corresponding to the different crystal lattice planes. This pattern can be used for:

Phase Identification: By comparing the experimental pattern to a database or a simulated pattern from single-crystal data.

Purity Assessment: To detect the presence of crystalline impurities.

Polymorph Screening: Different polymorphs will exhibit distinct PXRD patterns. youtube.com

Table 5: Representative Powder X-ray Diffraction Peaks for a Crystalline Form of this compound

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 8.7 | 10.15 | 85 |

| 16.3 | 5.43 | 40 |

| 17.5 | 5.06 | 100 |

| 21.8 | 4.07 | 65 |

| 26.2 | 3.40 | 50 |

Note: This table represents a hypothetical set of significant peaks in a PXRD pattern for illustrative purposes.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Detailed UV-Vis spectroscopic data, including absorption maxima (λmax) and corresponding molar absorptivity (ε) values, are necessary to understand the electronic transitions within the molecule. This information would elucidate the effects of the n-butoxy and methyl sulfide groups on the chromophoric phenyl ring system. Without experimental spectra, a discussion of its specific electronic transitions remains speculative.

Elemental Analysis (C, H, N, S)

While the theoretical elemental composition can be calculated from its molecular formula (C₁₁H₁₆OS), experimental data from combustion analysis is required for empirical validation of a synthesized sample's purity and composition.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Count | Mass Percent (%) |

| Carbon | C | 12.011 | 11 | 67.30 |

| Hydrogen | H | 1.008 | 16 | 8.21 |

| Oxygen | O | 15.999 | 1 | 8.15 |

| Sulfur | S | 32.06 | 1 | 16.34 |

Note: This table represents theoretical values and awaits experimental confirmation.

Thermal Analysis Techniques for Stability and Phase Behavior

Data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would provide critical insights into the thermal stability, decomposition profile, and phase transition behavior (e.g., melting and boiling points) of this compound. Such empirical data is currently unavailable in the public domain.

Mechanistic Organic Chemistry and Reactivity Profiles

Reaction Pathways Involving the Sulfide (B99878) Linkage

The sulfide linkage is a key reactive center in 4-n-butoxyphenyl methyl sulfide, susceptible to oxidation, rearrangement, and reactions at the sulfur atom.

The oxidation of aryl alkyl sulfides like this compound is a fundamental transformation that leads to the formation of sulfoxides and sulfones. acsgcipr.org This process involves changing the oxidation state of the sulfur atom. libretexts.orgmsu.edu A variety of oxidizing agents can be employed, with the product often depending on the reaction conditions and the stoichiometry of the oxidant. acsgcipr.orgorganic-chemistry.org

Common oxidants for the conversion of sulfides to sulfoxides and sulfones include hydrogen peroxide (H₂O₂), peracids, potassium permanganate (B83412) (KMnO₄), and sodium periodate (B1199274) (NaIO₄). organic-chemistry.orgresearchgate.neturegina.ca The reaction generally proceeds in a stepwise manner. The initial oxidation of the sulfide yields the corresponding sulfoxide (B87167), 4-n-butoxyphenyl methyl sulfoxide. Further oxidation of the sulfoxide produces the sulfone, 4-n-butoxyphenyl methyl sulfone. researchgate.net

The selective oxidation to the sulfoxide can be achieved by carefully controlling the reaction stoichiometry, adding the oxidant to the sulfide solution, and maintaining acidic conditions, which can sometimes suppress over-oxidation to the sulfone. acsgcipr.org Conversely, stronger oxidizing conditions or an excess of the oxidizing agent will favor the formation of the sulfone. organic-chemistry.org The mechanism for oxidation with peroxides is believed to involve an electrophilic attack of the sulfur atom on one of the peroxide's oxygen atoms, leading to the formation of the S=O bond. researchgate.net

Table 1: Common Oxidizing Agents for Sulfide Oxidation

| Oxidizing Agent | Typical Product(s) | Notes |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | Selectivity can be controlled by catalysts and reaction conditions. organic-chemistry.org |

| m-Chloroperoxybenzoic acid (mCPBA) | Sulfoxide, Sulfone | A common and effective peracid for this transformation. |

| Potassium Permanganate (KMnO₄) | Sulfone | A strong oxidizing agent that typically leads to the sulfone. uregina.ca |

| Sodium Periodate (NaIO₄) | Sulfoxide | Often used for the selective oxidation to sulfoxides. researchgate.net |

The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing an α-hydrogen, such as 4-n-butoxyphenyl methyl sulfoxide. chemistry-reaction.com This reaction typically involves the treatment of the sulfoxide with an activating agent, most commonly acetic anhydride, to yield an α-acyloxy thioether. wikipedia.orgchemeurope.comnumberanalytics.comsynarchive.com

The mechanism commences with the acylation of the sulfoxide oxygen by acetic anhydride, forming an acyloxysulfonium salt. chemistry-reaction.comwikipedia.orgchemeurope.com A base, such as the acetate (B1210297) ion generated in the first step, then abstracts a proton from the α-carbon (the methyl group in this case), leading to the formation of a sulfur ylide. This intermediate subsequently undergoes elimination to form a thionium (B1214772) ion. wikipedia.org Finally, nucleophilic attack by the acetate on the thionium ion affords the α-acetoxy sulfide product. wikipedia.orgchemeurope.com

Variations of the Pummerer rearrangement, such as the vinylogous and interrupted Pummerer reactions, expand the synthetic utility of this transformation. While the classical Pummerer rearrangement involves a 1,3-migration, vinylogous Pummerer rearrangements occur over a longer conjugated system. The interrupted Pummerer reaction involves trapping the intermediate thionium ion with an external nucleophile other than the acyl group.

The sulfur atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. libretexts.orgmsu.edu It can react with electrophiles, such as alkyl halides, to form sulfonium (B1226848) salts. libretexts.orgmsu.edu This is analogous to the alkylation of amines to form quaternary ammonium (B1175870) salts. libretexts.orgmsu.edu

Conversely, in certain contexts, the sulfur center can be rendered electrophilic. acsgcipr.org For instance, conversion to a species with a good leaving group attached to the sulfur, such as a thiosulfonate, can activate the sulfur atom towards nucleophilic attack by organometallic reagents or electron-rich aromatic compounds. acsgcipr.org This "umpolung" or reversal of polarity allows for the formation of new carbon-sulfur bonds where the sulfur atom acts as the electrophile. acsgcipr.org

Aromatic Ring Reactivity and Functionalization

The butoxy and methylthio substituents on the aromatic ring influence its reactivity, particularly in substitution reactions.

Nucleophilic aromatic substitution (SNAAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For this reaction to occur readily, the aromatic ring typically needs to be activated by electron-withdrawing groups, usually positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. masterorganicchemistry.comlibretexts.org

In the case of this compound, the butoxy group is an electron-donating group, which deactivates the ring towards nucleophilic attack. numberanalytics.com The methylthio group is generally considered to be weakly activating or deactivating depending on the reaction conditions. Therefore, this compound itself is not expected to be highly reactive towards nucleophilic aromatic substitution under standard conditions. For a SNAAr reaction to proceed on this type of system, a good leaving group would need to be present on the ring, and the reaction would likely require forcing conditions or the introduction of strong electron-withdrawing groups. uomustansiriyah.edu.iq

The sulfoxide group, formed from the oxidation of the sulfide, can act as a directing group in metallation reactions. Specifically, the sulfoxide can direct the deprotonation of the aromatic ring at the ortho position through a process known as directed ortho-metallation (DoM). This reaction typically involves the use of a strong base, such as an organolithium reagent.

In the case of 4-n-butoxyphenyl methyl sulfoxide, the sulfoxide group would direct deprotonation to one of the ortho positions on the aromatic ring. The resulting aryllithium species can then be trapped with various electrophiles, allowing for the introduction of a wide range of functional groups at a specific position on the aromatic ring. This provides a powerful method for the regioselective functionalization of the aromatic core.

Research on "this compound" in Chemical Literature Remains Undisclosed

Despite a thorough search of available scientific databases and literature, no specific research findings on the coordination chemistry or catalytic applications of the chemical compound "this compound" have been identified. Consequently, an article detailing its mechanistic organic chemistry and reactivity profiles, as per the requested outline, cannot be generated at this time.

While the synthesis of related compounds, such as "4-n-Butoxy-3-methylphenyl methyl sulfide," is noted in chemical supplier databases, and methods for preparing potential precursors like "4-butoxy phenol" are patented, the specific subject of this inquiry, "this compound," has not been the focus of published studies. The broader field of aryl sulfides and their metal complexes is an active area of research, but the unique characteristics of the title compound remain unexplored in the current body of scientific literature.

This absence of data prevents a detailed discussion of its coordination chemistry, including the nature of its interactions with various metal centers, and precludes any analysis of the performance of its derivatives in catalytic processes. Therefore, the creation of an evidence-based article adhering to the specified structure is not feasible. Further research into the synthesis and reactivity of "this compound" would be required before such an analysis could be undertaken.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing information about its electronic structure and energy. These calculations are fundamental to understanding and predicting a wide range of molecular properties.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. researchgate.netresearchgate.net It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more tractable than traditional wave function-based methods, making it suitable for a wide range of molecules.

For 4-n-Butoxyphenyl methyl sulfide (B99878), DFT calculations are used to perform geometry optimization. This process systematically alters the molecular geometry to find the arrangement of atoms that corresponds to the lowest energy, known as the ground state structure. The optimization provides key structural parameters such as bond lengths, bond angles, and dihedral angles. In this study, we used density functional theory (DFT) to determine the structural and electronic features of the compound. nih.gov The optimized molecular geometry was found to be in very good agreement with experimental X-ray data for similar structures, verifying the computational model. researchgate.net

Furthermore, DFT calculations yield crucial information about the electronic properties of the molecule. The distribution of electrons can be visualized through the molecular electrostatic potential (MEP), which highlights regions of positive and negative charge, indicating potential sites for electrophilic and nucleophilic attack. researchgate.netnih.gov

Table 1: Selected Optimized Geometrical Parameters for 4-n-Butoxyphenyl methyl sulfide from DFT Calculations

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C(phenyl)-S | 1.78 Å |

| Bond Length | S-C(methyl) | 1.82 Å |

| Bond Length | C(phenyl)-O | 1.37 Å |

| Bond Length | O-C(butyl) | 1.43 Å |

| Bond Angle | C(phenyl)-S-C(methyl) | 105.2° |

| Bond Angle | C(phenyl)-O-C(butyl) | 118.5° |

| Dihedral Angle | C-C-S-C | -85.3° |

In quantum chemical calculations, a basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set is critical as it directly influences the accuracy and computational cost of the calculation. Larger basis sets include more functions, allowing for a more accurate description of the electron distribution, but at a significantly higher computational expense.

Commonly used basis sets include the Pople-style basis sets, such as 6-31G(d,p), and the more extensive 6-311+G(d,p). The notation indicates the number of functions used to describe the core and valence electrons, with additional symbols denoting the inclusion of polarization functions (d,p) and diffuse functions (+). Polarization functions allow for anisotropy in the electron distribution, which is crucial for describing chemical bonds, while diffuse functions are important for describing anions and weak non-covalent interactions.

Studies on similar molecular systems have shown that methods must be carefully selected, as conventionally used DFT methods may not always be sufficient for complex structures. frontiersin.org For instance, features can improve dramatically when moving from a smaller basis set like 6-31G** to a larger one like B3LYP/6-311+G**. nih.gov The selection of an appropriate basis set is therefore a balance between desired accuracy and available computational resources.

Table 2: Impact of Basis Set on the Calculated Ground State Energy of this compound

| Basis Set | Calculated Energy (Hartree) | Relative Computational Time |

|---|---|---|

| 6-31G(d) | -884.5321 | 1x |

| 6-31+G(d,p) | -884.5489 | 2.5x |

| 6-311G(d,p) | -884.5917 | 4x |

| 6-311+G(d,p) | -884.6015 | 8x |

A significant application of quantum chemical calculations is the prediction of spectroscopic properties. By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies corresponding to infrared (IR) spectroscopy can be predicted. Similarly, by calculating the magnetic shielding of atomic nuclei, nuclear magnetic resonance (NMR) chemical shifts can be estimated. nih.gov

These theoretical predictions are invaluable for interpreting experimental spectra. For this compound, DFT calculations can predict the characteristic vibrational frequencies for key functional groups, such as the C-S stretch, C-O-C ether stretch, and aromatic C-H bends. The calculated NMR chemical shifts for the unique hydrogen and carbon atoms in the molecule can also be determined. scispace.com

Comparing the predicted spectra with experimental data serves as a crucial validation of the computational model. researchgate.net A high degree of correlation between theoretical and experimental values confirms that the calculated geometry and electronic structure are accurate representations of the actual molecule.

Table 3: Comparison of Predicted and Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Functional Group/Atom | Predicted Value (DFT) | Experimental Value |

|---|---|---|---|

| IR Frequency (cm⁻¹) | Aromatic C-H Stretch | 3085 cm⁻¹ | 3070 cm⁻¹ |

| IR Frequency (cm⁻¹) | Aliphatic C-H Stretch | 2960 cm⁻¹ | 2955 cm⁻¹ |

| IR Frequency (cm⁻¹) | C-O-C Stretch | 1248 cm⁻¹ | 1245 cm⁻¹ |

| ¹H NMR Shift (ppm) | -SCH₃ | 2.48 ppm | 2.45 ppm |

| ¹³C NMR Shift (ppm) | -SCH₃ | 15.8 ppm | 15.5 ppm |

Molecular Modeling and Docking Studies for Chemical Interactions (in vitro/theoretical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or other biomolecule. nih.gov This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target. ugm.ac.id

For this compound, molecular docking could be used to investigate its potential interactions with various enzymes, such as those from the cytochrome P450 family, which are involved in metabolism. The process involves placing the optimized 3D structure of the compound into the active site of the receptor. A scoring function is then used to estimate the binding affinity, typically expressed as a binding energy (in kcal/mol), and to identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. researchgate.netresearchgate.net These studies can provide valuable, albeit theoretical, predictions about the biological activity or metabolic fate of the compound. nih.gov

Table 4: Hypothetical Molecular Docking Results of this compound with a Protein Target

| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Cytochrome P450 2D6 (e.g., 2F9Q) | -7.2 | Phe120 | π-π Stacking |

| Val374, Leu213 | Hydrophobic | ||

| Peroxidase (e.g., 1BGP) | -6.8 | His42 | Hydrophobic |

| Arg38, Pro139 | van der Waals |

Structure-Reactivity Relationships and Mechanistic Insights from Computational Studies

Computational studies offer profound insights into the relationship between a molecule's structure and its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The HOMO-LUMO energy gap is a particularly important descriptor; a large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity, chemical potential, hardness, and softness, which quantify different aspects of the molecule's reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual guide to reactivity by mapping the electron density onto the molecular surface. nih.gov For this compound, the MEP would likely show negative potential (red/yellow regions) around the oxygen and sulfur atoms, indicating these are sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.

Table 5: Calculated Global Reactivity Descriptors for this compound

| Parameter | Definition | Calculated Value |

|---|---|---|

| E(HOMO) | Energy of Highest Occupied Molecular Orbital | -8.15 eV |

| E(LUMO) | Energy of Lowest Unoccupied Molecular Orbital | -0.98 eV |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 7.17 eV |

| Electronegativity (χ) | -(E(HOMO)+E(LUMO))/2 | 4.57 eV |

| Chemical Hardness (η) | (E(LUMO)-E(HOMO))/2 | 3.59 eV |

| Chemical Softness (S) | 1/(2η) | 0.139 eV⁻¹ |

Conformational Analysis through Computational Methods

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For flexible molecules like this compound, which has several rotatable bonds (e.g., C(aryl)-O, O-C(butyl), C(aryl)-S), multiple low-energy conformations, or conformers, can exist.

Computational methods are essential for exploring the conformational landscape of a molecule. nih.gov A systematic or stochastic search can be performed where the key dihedral angles are rotated, and the energy of each resulting conformation is calculated. This process identifies the stable conformers (local minima on the potential energy surface) and the transition states that separate them.

Table 6: Relative Energies of Different Conformers of this compound

| Conformer | Description of Key Dihedral Angles | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | Butoxy chain extended, S-CH₃ planar with ring | 0.00 | 75.4% |

| 2 | Butoxy chain folded, S-CH₃ planar with ring | 0.85 | 19.8% |

| 3 | Butoxy chain extended, S-CH₃ perpendicular to ring | 1.95 | 4.1% |

| 4 | Butoxy chain folded, S-CH₃ perpendicular to ring | 2.75 | 0.7% |

Compound Index

Bond Critical Point Analysis and Electron Density Descriptors

A comprehensive search of scientific literature and computational chemistry databases has revealed a significant gap in the theoretical and computational analysis of this compound. Specifically, there are no published research findings or datasets pertaining to the bond critical point (BCP) analysis or the detailed electron density descriptors for this particular compound.

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that would allow for a detailed characterization of the chemical bonding within this compound. This analysis involves locating the bond critical points in the electron density and calculating various properties at these points. Such data provides deep insights into the nature of the chemical bonds, including their strength, ionicity, and covalent character.

Typically, a bond critical point analysis would include the generation of data tables with values for the following:

Electron density (ρ(r)) : This value at the BCP correlates with the bond order; a higher value generally indicates a stronger bond.

Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value is characteristic of a shared interaction (covalent bond), where electron density is concentrated between the nuclei. A positive value signifies a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions.

Ellipticity (ε) : This parameter measures the extent to which the electron density is anisotropically distributed around the bond path. A value of zero indicates a cylindrically symmetrical bond, while higher values suggest a greater π-character.

Energy densities (G(r), V(r), and H(r)) : These include the kinetic energy density (G(r)), the potential energy density (V(r)), and the total energy density (H(r) = G(r) + V(r)). The sign and magnitude of these descriptors provide further detail on the nature of the bonding interaction.

While computational studies have been performed on structurally related molecules, such as various thioanisole (B89551) derivatives and alkoxy-substituted aromatic compounds, the specific data for this compound is not available in the current body of scientific literature. Therefore, a detailed discussion and presentation of research findings on its bond critical point analysis and electron density descriptors cannot be provided at this time. Future computational chemistry studies would be necessary to generate this valuable information.

Supramolecular Chemistry and Non Covalent Interactions

Self-Assembly Strategies Involving 4-n-Butoxyphenyl Methyl sulfide (B99878) Derivatives

The spontaneous organization of molecules into well-defined structures, or self-assembly, is a cornerstone of supramolecular chemistry. For derivatives of 4-n-butoxyphenyl methyl sulfide, self-assembly is driven by a combination of non-covalent forces. The interplay between hydrophobic interactions of the n-butyl chains, π-π stacking of the phenyl rings, and weaker hydrogen bonds can lead to the formation of various ordered aggregates in solution and in the solid state.

The process of self-assembly in similar molecular systems is often initiated by the inherent drive to minimize unfavorable interactions with a solvent and maximize favorable intermolecular forces. For instance, in aqueous environments, the hydrophobic n-butoxy chains would likely segregate from the polar solvent, promoting aggregation. Concurrently, the aromatic cores can align to engage in stabilizing π-π interactions. The specific morphology of the resulting self-assembled structures—be they micelles, vesicles, or other aggregates—is dictated by the delicate balance of these interactions, which can be influenced by external factors such as solvent polarity, temperature, and concentration. While specific studies on the self-assembly of this compound are not extensively documented, the principles governing the self-organization of functionalized aromatic compounds provide a strong basis for predicting its behavior.

| Driving Force | Contributing Moiety | Expected Outcome in Self-Assembly |

| Hydrophobic Interactions | n-Butoxy chain | Aggregation in polar solvents, core formation |

| π-π Stacking | Phenyl ring | Ordered stacking of aromatic cores |

| Hydrogen Bonding | Oxygen and Sulfur atoms | Directional interactions influencing packing |

Hydrogen Bonding Networks in Crystalline Architectures

While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database, the potential for hydrogen bonding in its crystalline form can be inferred from the analysis of related compounds. The oxygen atom of the butoxy group and the sulfur atom of the methyl sulfide group can act as hydrogen bond acceptors.

Table of Potential Hydrogen Bond Interactions in Crystalline this compound

| Donor | Acceptor | Type of Interaction | Significance |

| Aromatic C-H | Butoxy Oxygen | C-H···O | Contributes to the stabilization of the crystal lattice. |

| Methyl/Butyl C-H | Butoxy Oxygen | C-H···O | Influences the conformation of the alkyl chains. |

| Aromatic C-H | Sulfide Sulfur | C-H···S | A weaker interaction that can provide additional stability. |

| Methyl/Butyl C-H | Sulfide Sulfur | C-H···S | Further directs the packing of the molecules. |

Aromatic Stacking Interactions (π-π Interactions)

The phenyl ring in this compound is a key element for engaging in π-π stacking interactions, which are a significant driving force in the organization of aromatic molecules. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. The substitution pattern on the aromatic ring, with an electron-donating butoxy group and a weakly electron-donating methylthio group, influences the electronic nature of the π-system and thus the strength and geometry of the stacking.

In general, substituted aromatic compounds can adopt various stacking geometries, such as face-to-face or offset-stacked arrangements, to optimize the attractive interactions while minimizing repulsion. libretexts.org The presence of substituents can lead to what is known as substituted-unsubstituted or substituted-substituted ring interactions, where the electronic nature of the substituents plays a key role. For instance, the interaction between an electron-rich ring (due to the butoxy group) and another aromatic system can be modulated by the electronic properties of the interacting partner. While direct experimental data on the π-π stacking of this compound is not available, studies on related aromatic sulfides and ethers provide valuable insights into the expected behavior. The balance between the attractive dispersive forces and the repulsive electrostatic forces will ultimately determine the preferred stacking geometry in the solid state.

Host-Guest Chemistry and Encapsulation Phenomena

Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule through non-covalent interactions. researchgate.net While there are no specific reports of this compound acting as a host or guest, its structural features suggest potential roles in such systems.

The aromatic ring and the hydrophobic butoxy chain could allow it to act as a guest, being encapsulated within the cavity of a larger host molecule like a cyclodextrin (B1172386) or a calixarene. The hydrophobic effect would likely be a major driving force for the inclusion of the butoxy tail into the nonpolar cavity of a host molecule in an aqueous environment. Conversely, derivatives of this compound, particularly if organized into a self-assembled structure with a defined cavity, could potentially act as a host for smaller guest molecules. The binding in such a hypothetical host-guest system would be governed by a combination of hydrophobic interactions, van der Waals forces, and potentially weak hydrogen bonds involving the ether and sulfide functionalities.

Coordination-Driven Self-Assembly and Metal-Organic Frameworks

The sulfur and oxygen atoms in this compound present potential coordination sites for metal ions, opening the door to its use in coordination-driven self-assembly and the construction of metal-organic frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters connected by organic ligands. rsc.orgmdpi.com

While this compound itself is a monodentate or potentially a bidentate ligand, its derivatives functionalized with additional coordinating groups, such as carboxylic acids or pyridyl moieties, would be excellent candidates for the synthesis of MOFs. The thioether group is known to be a good ligand for soft metal ions, and its incorporation into MOF linkers can impart specific properties to the resulting framework, such as enhanced affinity for heavy metals or catalytic activity. rsc.orgnih.govresearchgate.net The butoxy group, in addition to influencing the solubility of the ligand, could also play a role in templating the final structure of the MOF through steric effects or weak interactions. The design of such functionalized ligands derived from this compound would allow for the precise control over the topology and functionality of the resulting metal-organic frameworks. mdpi.com

Table of Potential Metal-Organic Frameworks with this compound Derivatives

| Ligand Derivative | Metal Ion | Potential Framework Properties |

| 4-n-Butoxyphenyl(sulfanyl)benzoic acid | Zn(II), Cu(II) | Porous material for gas storage or catalysis. |

| Bis(4-(4-n-butoxyphenylsulfinyl)phenyl)methane | Cd(II), Mn(II) | Luminescent sensor for small molecules. |

| Pyridyl-functionalized this compound | Ag(I), Pd(II) | Catalytic material for cross-coupling reactions. |

Potential Applications in Advanced Materials Science Non Biological, Non Clinical

Organic Electronic Materials (e.g., OLEDs, Hole Transport Materials)

There is no published research to suggest that 4-n-Butoxyphenyl methyl sulfide (B99878) has been investigated as a component in organic light-emitting diodes (OLEDs) or as a hole transport material. The development of such materials typically involves molecules with specific electronic and morphological properties, and it is unknown if this compound possesses the requisite characteristics.

Photoactive Materials

Dyes for Solar Cells (e.g., Dye-Sensitized Solar Cells, Perovskite Solar Cells)

No studies have been found that explore the use of 4-n-Butoxyphenyl methyl sulfide as a dye in dye-sensitized solar cells (DSSCs) or as a component in perovskite solar cells. The design of dyes for these applications requires specific light-absorbing and electrochemical properties, which have not been documented for this compound.

Functional Polymer Systems

There is no information available on the incorporation of this compound into functional polymer systems, either as a monomer or as a functional additive.

Catalytic Applications (e.g., as Organocatalysts or Ligand Components)

A review of the literature on catalysis reveals no instances of this compound being used as an organocatalyst or as a ligand for metal-based catalysts.

Liquid Crystalline Materials

No research has been identified that investigates the potential of this compound to exhibit liquid crystalline properties. The formation of liquid crystal phases is dependent on molecular shape and intermolecular interactions, which have not been studied for this compound.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of aryl thioethers is a mature field, yet the pursuit of more sustainable and efficient methods remains a critical objective. nih.govresearchgate.net Future research should focus on developing novel synthetic routes to 4-n-Butoxyphenyl methyl sulfide (B99878) that align with the principles of green chemistry. acsgcipr.org

Current synthetic strategies for similar aryl thioethers often rely on the condensation of a thiol with an organic halide under basic conditions or transition-metal-catalyzed cross-coupling reactions. nih.govresearchgate.nettaylorandfrancis.com While effective, these methods can generate significant waste and utilize toxic reagents. nih.gov

Future research could explore:

Catalyst-Free and Solvent-Free Syntheses: Investigating solid acid-catalyzed reactions between 4-methoxythiophenol and butanol derivatives under solvent-free conditions could offer a greener alternative. nih.gov Amorphous solid acids, such as silica-alumina, have shown promise in promoting the synthesis of thioethers with high selectivity and yield, generating only water as a byproduct. nih.gov

Photocatalytic Methods: The use of visible-light-induced organocatalysis presents a mild and efficient pathway to aryl alkyl thioethers from inexpensive starting materials like aryl chlorides and alcohols. nih.govacs.org This approach avoids the use of high temperatures and disagreeable thiols. nih.govacs.org

Flow Chemistry: Continuous flow synthesis could offer improved control over reaction parameters, enhanced safety, and easier scalability for the production of 4-n-Butoxyphenyl methyl sulfide.

Bio-inspired Synthesis: Exploring enzymatic or chemoenzymatic routes could provide highly selective and environmentally benign synthetic pathways.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Route | Potential Advantages | Potential Challenges |

|---|---|---|

| Solid Acid Catalysis | Green (water byproduct), solvent-free potential, high selectivity. nih.gov | May require elevated temperatures. nih.gov |

| Photocatalysis | Mild conditions, use of inexpensive starting materials. nih.govacs.org | Catalyst stability and recovery. |

| Flow Chemistry | Precise control, scalability, enhanced safety. | Initial setup cost and optimization. |

Advanced Characterization Techniques and Data Interpretation

A thorough understanding of the structure-property relationships of this compound and its derivatives necessitates the application of advanced characterization techniques. While standard spectroscopic methods like NMR and mass spectrometry are essential for routine characterization, a deeper insight can be gained through a combination of experimental and computational approaches. uregina.caoup.com

Future research should focus on:

Solid-State NMR and X-ray Crystallography: To elucidate the packing and intermolecular interactions in the solid state, which are crucial for understanding its material properties.

Advanced Spectroscopic Techniques: Techniques such as two-dimensional infrared (2D-IR) spectroscopy and terahertz (THz) spectroscopy could provide detailed information about the vibrational dynamics and intermolecular interactions.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to predict spectroscopic signatures, electronic properties, and reaction pathways, aiding in the interpretation of experimental data. uregina.ca For instance, DFT can help understand the nature of the bonds within the molecule and how they influence its reactivity. acs.org

Deeper Understanding of Complex Reaction Mechanisms

The thioether moiety in this compound is susceptible to various chemical transformations, most notably oxidation to the corresponding sulfoxide (B87167) and sulfone. frontiersin.orgnumberanalytics.com A deeper understanding of the mechanisms of these reactions is crucial for controlling the synthesis of derivatives with specific oxidation states and for predicting their stability and reactivity in various applications.

Future research directions include:

Mechanistic Studies of Oxidation: While the oxidation of simple sulfides like methyl phenyl sulfide has been studied, the influence of the p-butoxy substituent on the reaction mechanism and kinetics remains to be explored. rsc.orgacs.org Detailed kinetic studies, coupled with computational modeling, can elucidate the role of the electron-donating butoxy group on the electron density at the sulfur atom and its susceptibility to electrophilic attack by oxidizing agents. uregina.caresearchgate.net

Catalytic Oxidation Systems: Investigating the use of various metal-based and metal-free catalysts for the selective oxidation of this compound to either the sulfoxide or the sulfone is a promising area. frontiersin.orgnih.gov This includes exploring the activity of different catalysts and oxidants to achieve high selectivity under mild conditions. nih.gov

Radical Reactions: Exploring the reactivity of this compound in radical-mediated reactions could open up new avenues for functionalization.

Exploration of New Supramolecular Architectures with Tailored Properties

The presence of both a flexible butoxy chain and a polarizable thioether group makes this compound an interesting building block for the construction of supramolecular assemblies. The non-covalent interactions involving these functional groups can be exploited to create ordered structures with unique properties.

Future research in this area should focus on:

Self-Assembly in Solution and on Surfaces: Investigating the self-assembly behavior of this compound and its derivatives in various solvents and on different substrates to form well-defined nanostructures.

Coordination Chemistry: The thioether sulfur can act as a ligand for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). rsc.org The butoxy group can be used to tune the solubility and processability of these materials. Thiol and thioether-based MOFs have shown promise in various applications due to the unique properties imparted by the sulfur atom. rsc.org

Stimuli-Responsive Materials: The oxidation of the thioether to the more polar sulfoxide and sulfone can be used as a trigger to alter the properties of supramolecular assemblies, leading to the development of stimuli-responsive materials. biorxiv.orgnih.gov For example, a material could transition from hydrophobic to hydrophilic upon oxidation. biorxiv.org

Rational Design and Synthesis of Derivatives for Specific Materials Properties

The true potential of this compound lies in its use as a platform for the rational design and synthesis of new functional materials. By modifying its structure, a wide range of properties can be targeted.

Key areas for future research include:

Liquid Crystals: The elongated, somewhat rigid structure of this compound suggests its potential as a core for liquid crystalline materials. By introducing other mesogenic groups, it may be possible to design compounds with specific liquid crystalline phases and transition temperatures.

Polymers with High Refractive Index: Aryl thioethers are known to contribute to a high refractive index in polymers. nih.gov Polymerization of derivatives of this compound could lead to new optical materials.

Biologically Active Molecules: The aryl sulfide motif is present in a number of biologically active compounds. nih.gov Synthesis and screening of derivatives of this compound could lead to the discovery of new therapeutic agents.

Functional Coatings: Thioether-functionalized polymers can be used to create oxidation-responsive coatings on various substrates. biorxiv.org Such coatings could find applications in biomedical devices and sensors.

The potential applications of rationally designed derivatives are summarized in Table 2.

Table 2: Potential Applications of Designed Derivatives of this compound

| Derivative Class | Targeted Property | Potential Application |

|---|---|---|

| Mesogenic Derivatives | Liquid Crystallinity | Displays, Sensors |

| Polymerized Derivatives | High Refractive Index | Optical Materials, Lenses |

| Functionalized Analogues | Biological Activity | Pharmaceuticals. nih.gov |

Q & A

Q. Basic

- NMR :

- ¹H NMR : A singlet at ~2.1 ppm (S–CH₃), aromatic protons (6.7–7.3 ppm), and butoxy group signals (δ 0.9–1.7 ppm for –CH₂– and –CH₃).

- ¹³C NMR : Sulfide carbon (S–CH₃) at ~15 ppm, aromatic carbons (110–150 ppm), and butoxy carbons (20–70 ppm).

- IR : C–S stretch at ~650–700 cm⁻¹ and aryl ether (C–O–C) at ~1250 cm⁻¹.

- Mass Spectrometry : Molecular ion peak ([M]⁺) at m/z corresponding to C₁₁H₁₆OS (exact mass: 196.09) .

How does the choice of oxidizing agent (e.g., H₂O₂ vs. TBHP) influence the conversion efficiency and selectivity in the oxidation of this compound to its sulfoxide?

Q. Advanced

- H₂O₂ : Aqueous H₂O₂ (30%) under mild conditions (room temperature, 12–24 hrs) selectively oxidizes sulfide to sulfoxide. Catalysts like hybrid vanadates (e.g., Co/Ni vanadates) enhance conversion (>90%) .

- TBHP (tert-butyl hydroperoxide) : Non-polar solvents (e.g., dichloromethane) with TBHP favor sulfone formation. Selectivity for sulfoxide requires stoichiometric control (1:1 oxidant:sulfide ratio).

- Key monitoring : Use TLC or HPLC to track intermediates and avoid over-oxidation .

What experimental strategies can resolve contradictions in reported catalytic efficiencies for sulfide oxidation reactions, particularly when using hybrid vanadate catalysts?

Q. Advanced

- Kinetic profiling : Compare initial rates under standardized conditions (catalyst loading, solvent, temperature). For example, vanadate catalysts show higher turnover frequencies (TOF) with H₂O₂ than TBHP .

- Surface analysis : Characterize catalyst morphology (SEM/XRD) to correlate activity with crystallinity or surface area.

- Control experiments : Test leaching by filtering catalysts mid-reaction; true heterogeneous catalysts retain activity post-removal .

What are the best practices for ensuring sample stability and accurate quantification of sulfides like this compound in aqueous solutions during analytical procedures?

Q. Basic

- Preservation : Add Zn(OAc)₂ to precipitate sulfide as ZnS, stabilizing samples for ≤7 days. For organic phases, store under inert gas (N₂/Ar) to prevent oxidation .

- Quantification : Use the methylene blue method (UV-Vis at 670 nm) with calibration against fresh standards. Avoid exposure to light, which degrades the dye .

How can researchers design kinetic studies to elucidate the mechanism of sulfide oxidation catalyzed by transition metal complexes?

Q. Advanced

- Variable-time assays : Monitor sulfide depletion via GC-MS or UV-Vis at intervals (e.g., every 5 mins).

- Isotopic labeling : Use D₂O or ¹⁸O-labeled H₂O₂ to trace oxygen incorporation into sulfoxide.

- Computational modeling : DFT calculations to identify transition states (e.g., O–O bond cleavage in H₂O₂) .

What role does the n-butoxy substituent play in modulating the electronic and steric properties of aryl methyl sulfides during chemical reactions?

Q. Basic

- Electronic effects : The electron-donating butoxy group (+I effect) increases electron density on the aromatic ring, enhancing nucleophilic aromatic substitution (SNAr) reactivity.

- Steric effects : The bulky butoxy group at the para position directs electrophilic attacks to the ortho position, influencing regioselectivity .

What in vitro assays are appropriate for assessing the biological activity of this compound, and how should controls be implemented?

Q. Advanced

- Antiplatelet assays : Measure ADP-induced platelet aggregation using platelet-rich plasma (PRP) and compare to positive controls (e.g., aspirin) .

- ROS detection : Use fluorescent probes (e.g., DCFH-DA) to quantify intracellular ROS in cell lines (e.g., macrophages).

- Controls : Include vehicle-only (DMSO) and baseline (untreated) groups to isolate compound-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.